6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, also known as 6-Bromoindenone, is a heterocyclic organic compound belonging to the indene family. 6-Bromoindenone is an important intermediate in the synthesis of various organic compounds due to its versatile reactivity. It is a colorless solid and has a melting point of 116-118°C. It can be synthesized from various starting materials, including indene and bromine, and has been used in numerous research studies.
Scientific Research Applications
Synthesis and Structural Analysis
Intermediates in Synthesis of Biologically Active Compounds : 2-Bromo-2,3-dihydro-1H-inden-1-ols, related to 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, are synthesized and studied for their configurations. These compounds serve as intermediates in creating biologically active substances. Their configurations were determined using enzymatic kinetic resolution, X-ray diffraction analysis, and NMR (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021)).
Photochromic and Photomagnetic Properties : Studies on brominated indenone derivatives, closely related to 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, reveal significant changes in their properties, such as photochromic and photomagnetic characteristics, when substituted with bromines (Chen et al., 2010)).
Palladium-Catalyzed Synthesis of Ligands : 6-Bromo-substituted indenes are used in palladium-catalyzed reactions to synthesize aryl-substituted indenes. These serve as precursors for creating ansa-metallocenes, which are important in the synthesis of olefin polymerization catalysts (Izmer et al., 2006)).
Chemical Transformations and Applications
Ring Transformation Studies : Research on the transformation of similar bromo-substituted indenone compounds into other complex structures provides insights into their chemical behavior and potential applications in organic synthesis (Fujimura et al., 1984)).
Synthesis of Bioactive Compounds : Bromo-substituted indenone derivatives have been synthesized and demonstrated significant antibacterial, fungal, and insecticidal activity. This showcases their potential in developing new bioactive agents (Srinivasulu et al., 2008)).
Building Block in Organic Synthesis : Bromo-substituted indenones are investigated as building blocks in organic synthesis, contributing to the creation of various heterocycles and carbocycles, demonstrating their versatility in chemical synthesis (Westerlund, Gras, & Carlson, 2001)).
properties
IUPAC Name |
6-bromo-2-methyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJKJIUETGRADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441438 | |
Record name | 6-Bromo-2-methyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
176088-59-8 | |
Record name | 6-Bromo-2-methyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.